molecular formula C11H17ClN2OS B2626024 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide CAS No. 2411217-61-1

2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide

Cat. No. B2626024
CAS RN: 2411217-61-1
M. Wt: 260.78
InChI Key: BJFSUTZGSIGHHB-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins, which can lead to the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide can have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit antibacterial activity. The compound has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide in lab experiments is its potential for use in the treatment of various diseases. The compound has also been found to have relatively low toxicity levels, making it a safer option for research. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide. One potential direction is the investigation of its use in the treatment of other diseases, such as diabetes and cardiovascular disease. Another future direction is the optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound, which could lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide involves the reaction of 2-chloro-N-(1,1-dimethylethyl)acetamide with 1,2-thiazol-5-ylmethanamine in the presence of a base. This reaction leads to the formation of the desired compound with a yield of up to 70%.

Scientific Research Applications

2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2OS/c1-8(2)9(3)14(11(15)6-12)7-10-4-5-13-16-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFSUTZGSIGHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N(CC1=CC=NS1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(isothiazol-5-ylmethyl)-N-(3-methylbutan-2-yl)acetamide

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